molecular formula C9H13ClN2O2 B1405382 Ethyl 2-(aminomethyl)nicotinate hydrochloride CAS No. 697739-11-0

Ethyl 2-(aminomethyl)nicotinate hydrochloride

Cat. No.: B1405382
CAS No.: 697739-11-0
M. Wt: 216.66 g/mol
InChI Key: FUCIAZKOKQBGQL-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . It is a derivative of nicotinic acid and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl nicotinate with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for ethyl 2-(aminomethyl)nicotinate hydrochloride often involve large-scale esterification and subsequent aminomethylation reactions. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include various substituted nicotinates, aminomethyl derivatives, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-(aminomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCIAZKOKQBGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyano-3-pyridinecarboxylate (2.5 g) and conc. HCl (5 mL) in 150 mL ethanol was added 10% Pd/C (wet, 250 mg) and the reaction mixture was hydrogenated using a hydrogen balloon and stirred for 12 h. The reaction was filtered through celite and ethanol was evaporated to give ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl as a white solid which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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